molecular formula C14H13N3O2 B1463247 (2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine CAS No. 3718-00-1

(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine

Cat. No.: B1463247
CAS No.: 3718-00-1
M. Wt: 255.27 g/mol
InChI Key: CYRZJTLDELRICR-UHFFFAOYSA-N
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Description

(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-2-[(3-nitrophenyl)methylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-15-13-7-2-3-8-14(13)16-10-11-5-4-6-12(9-11)17(18)19/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRZJTLDELRICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine is a substituted aniline with potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, comparative studies with similar compounds, and potential applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by a unique arrangement of functional groups, including a methylated amine and a nitrophenyl moiety. Its chemical formula is C13H14N4O2C_{13}H_{14}N_{4}O_{2}, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.

Biological Activity Overview

Preliminary studies suggest that compounds with structural similarities to This compound exhibit various biological activities, including:

  • Antimicrobial Effects : Similar compounds have shown significant antimicrobial properties, suggesting potential applications in treating infections.
  • Antioxidant Activity : The presence of nitro and amino groups may enhance the antioxidant capacity of the compound.
  • Neuroprotective Effects : Some derivatives have been studied for their ability to inhibit enzymes related to neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key features and activities:

Compound NameStructural FeaturesBiological Activity
4-NitroanilineNitro group on anilineAntimicrobial
BenzidineTwo amine groupsCarcinogenic potential
3-Amino-4-nitrophenolAmino and nitro groups on phenolAntioxidant properties
(2E)-1-N-methyl-2-N... Methylated amine, nitrophenyl groupPotential neuroprotective effects

This comparison highlights the potential for This compound to possess unique reactivity and biological activity due to its specific arrangement of functional groups.

Case Studies

Research has indicated that compounds structurally related to This compound can exhibit significant biological activities. For instance:

  • Neuroprotective Studies : A study demonstrated that derivatives with similar structures showed improved AChE inhibition compared to traditional drugs like donepezil . This suggests a potential role in treating Alzheimer's disease.
  • Antimicrobial Testing : Various substituted anilines have been tested against bacterial strains, revealing promising antimicrobial activity that warrants further exploration for therapeutic applications.

Future Research Directions

Given the preliminary findings on the biological activity of This compound , future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.
  • Mechanistic Studies : To elucidate specific pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.